molecular formula C18H14 B051327 p-Terphenyl-d14 CAS No. 1718-51-0

p-Terphenyl-d14

Cat. No. B051327
CAS RN: 1718-51-0
M. Wt: 244.4 g/mol
InChI Key: XJKSTNDFUHDPQJ-WZAAGXFHSA-N
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Description

Synthesis Analysis

The synthesis of p-Terphenyl-d14 involves deuterating p-Terphenyl, but detailed synthetic pathways specific to p-Terphenyl-d14 are not readily available in the literature. However, synthesis methods for p-Terphenyl and its derivatives typically involve catalytic reactions, organometallic intermediates, or direct aromatic substitution processes that could be adapted for deuteration.

Molecular Structure Analysis

The molecular structure of p-Terphenyl-d14, similar to its parent compound, features a linear arrangement of three benzene rings. High-pressure infrared spectroscopy and first-principles calculations have been used to investigate the conformation of deuterated p-Terphenyl under various conditions, revealing insights into its twisted conformation and symmetry properties (Zhuravlev & McCluskey, 2004).

Chemical Reactions and Properties

Research on p-Terphenyl-d14's chemical reactions and properties is scarce. However, studies on similar compounds provide insights into possible reactions, such as electrophilic aromatic substitution, and properties like reactivity towards nucleophiles or electrophiles. For instance, the influence of ligand modifications on structural and spectroscopic properties in terphenyl-based compounds suggests that substituent groups can significantly impact chemical behavior (Wilfling et al., 2015).

Physical Properties Analysis

Thermodynamic studies on p-Terphenyl and p-Terphenyl-d14 have revealed their order-disorder phase transitions, providing valuable information on their heat capacities and phase transition temperatures. Such studies indicate the impact of deuteration on phase behavior and molecular interactions (Saito, Atake, & Chihara, 1988).

Scientific Research Applications

Field: Marine Life Science & Technology

  • Application : p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups. They are mainly isolated from terrestrial and marine organisms .
  • Methods of Application : The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .
  • Results : p-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects .

Field: Antimicrobial Research

  • Application : Certain compounds of p-Terphenyls exhibited antibacterial activities .
  • Results : Compounds 18 and 19 showed antibacterial activities against X. oryzae pv. oryzicola Swings and E. amylovora with the same MIC values of 20 μg/ml .

Field: Antioxidant Research

  • Application : Certain compounds of p-Terphenyls exhibited inhibitory activity against lipid peroxidation .
  • Results : Curtisians A, B, C and D (33–36) exhibited inhibitory activity against lipid peroxidation with IC50 values of 0.15, 0.17, 0.24 and 0.14 μg/ml, respectively .

Field: Analytical Chemistry

  • Application : p-Terphenyl-d14 is often used as a surrogate standard in experiments .
  • Methods of Application : The surrogate spiking solution is prepared from aliquots of pure compound diluted with toluene to a concentration of 10 µg/mL, and served as a stock solution. This surrogate solution is added to all samples and all quality control samples prior to extraction .

Field: Gas Chromatography and Liquid Chromatography

  • Application : p-Terphenyl-d14 can be used in GC (Gas Chromatography) and LC (Liquid Chromatography) analysis .

Field: Packaging

  • Application : p-Terphenyl-d14 may be used as an analytical standard .

Field: Mass Spectrometry

  • Application : p-Terphenyl-d14 can be used in mass spectrometry .

Field: Thermochemistry

  • Application : p-Terphenyl-d14 can be used in thermochemical data analysis .

Field: Phase Change Data Analysis

  • Application : p-Terphenyl-d14 can be used in phase change data analysis .

Safety And Hazards

P-Terphenyl-d14 may cause serious eye irritation and long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and to use only outdoors or in a well-ventilated area .

Future Directions

The structural diversity and biological activity of naturally occurring p-Terphenyls have been the subject of research works . An increasing number of p-terphenyls have also been found from marine-derived microorganisms . This suggests that future research could focus on exploring marine organisms as a source of bioactive natural products .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKSTNDFUHDPQJ-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050399
Record name 4-Terphenyl-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Terphenyl-d14

CAS RN

1718-51-0
Record name p-Terphenyl-d14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Terphenyl-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1718-51-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
751
Citations
K Iwata, H Hamaguchi - Journal of Raman spectroscopy, 1994 - Wiley Online Library
The picosecond time‐resolved Raman spectra of p‐erphenyl and its deuterated analogue (d l4 ) in the first excited singlet (S 1 ) electronic state were observed in heptane and …
K Saito, T Atake, H Chihara - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
The heat capacities of p-terphenyl and p-terphenyl-d 14 were measured by adiabatic calorimetry between 3 and 300 K. The phase transition associated with a molecular conformation …
Number of citations: 43 www.journal.csj.jp
C Ecolivet, M Sanquer - The Journal of Chemical Physics, 1980 - pubs.aip.org
We report the results of Brillouin scattering measurements of the elastic constants of two elements from the polyphenyl series : biphenyl (D10) and p‐terphenyl (D14, H14). These values …
Number of citations: 32 pubs.aip.org
VI Borovkov, OM Usov, TV Kobzeva… - Doklady Physical …, 2002 - academia.edu
… -octahydronaphthalene) containing 1 mmol/L of p-terphenyl-d14 in cyclohexane, cyclooctane, and n-dodecane. p-Terphenyl-d14 served as the electron acceptor and luminophor, while …
Number of citations: 3 www.academia.edu
K Kohda, N Nakamura, H Chihara - Journal of the Physical Society of …, 1982 - journals.jps.jp
… p-terphenyl-d14 above T C probably due to the formation of the cluster of the ordered structure in the disordered phase.1 1) The existence of such quasielastic peaks could be an …
Number of citations: 29 journals.jps.jp
VA Bagryansky, OM Usov, NN Lukzen… - Applied Magnetic …, 1997 - Springer
Parameters of paramagnetic relaxation were determined by OD ESR and quantum beats techniques for a recombining pair of radical ions (DPS-d 10 ) + /(PTP-d 14 ) − inn-hexane, …
Number of citations: 13 link.springer.com
VI Borovkov, VA Bagryansky, IV Yeletskikh… - Molecular …, 2002 - Taylor & Francis
… With this technique we studied the fluorescence of excited p-terphenyl-d14 molecules arising from the geminate recombination of radical ion pairs (nalkane)+'/(g-terphenyl-d14)-* in n-…
Number of citations: 39 www.tandfonline.com
TV Kobzeva, VA Bagryanskii… - Doklady Physical …, 2002 - researchgate.net
… + 10–3 å n–p-terphenyl-d14 solution. The mobility of holes in … ,10octalin + 10–3 å n–p-terphenyl-d14 solutions in noctane, n-… ionization is accepted by p-terphenyl-d14 molecules, whose …
Number of citations: 3 www.researchgate.net
N Rademacher, LL Daemen, EL Chronister… - Journal of Applied …, 2012 - scripts.iucr.org
Modeling the pair distribution function (PDF) of molecular compounds is a challenging task because intra- and intermolecular interactions lead to very different features in the PDF. This …
Number of citations: 27 scripts.iucr.org
AV Veselov, VL Bizyaev, VI Melekhov… - International Journal of …, 1989 - Elsevier
The present paper is concerned with a detection of solvent holes in liquid diethylsulfide, pentadecane and squalane by the method of quantum beats in recombination luminescence. …
Number of citations: 20 www.sciencedirect.com

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